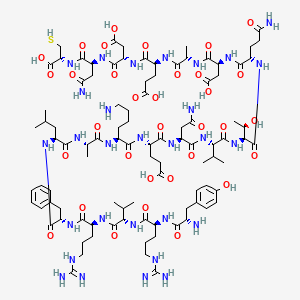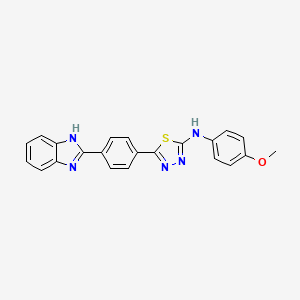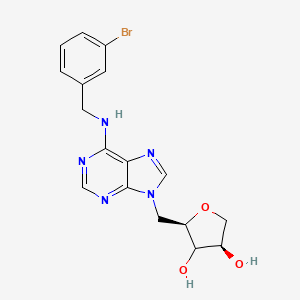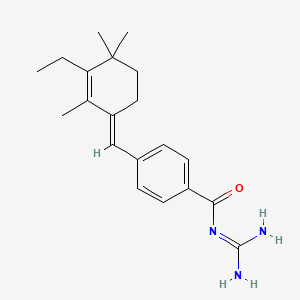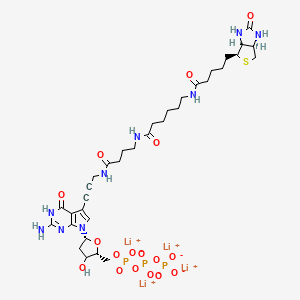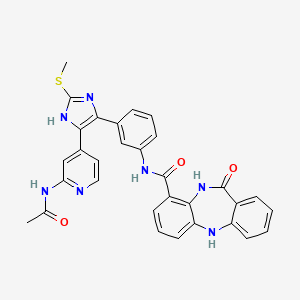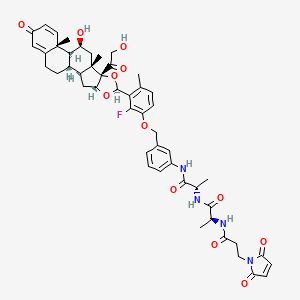
Glucocorticoid receptor agonist-3 Ala-Ala-Mal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucocorticoid receptor agonist-3 Ala-Ala-Mal is a conjugate of an anti-human tumor necrosis factor alpha antibody and a glucocorticoid receptor agonist. This compound is primarily utilized in researching autoimmune and inflammatory diseases . It has a molecular weight of 910.98 and a molecular formula of C49H55FN4O12 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glucocorticoid receptor agonist-3 Ala-Ala-Mal involves the conjugation of an anti-human tumor necrosis factor alpha antibody with a glucocorticoid receptor agonist. The specific synthetic routes and reaction conditions are proprietary and detailed in patents .
Industrial Production Methods
Industrial production methods for this compound are not widely disclosed. it is known that the compound is synthesized under controlled conditions to ensure high purity and stability .
Chemical Reactions Analysis
Types of Reactions
Glucocorticoid receptor agonist-3 Ala-Ala-Mal undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. Typically, these reactions result in modified versions of the original compound with different functional groups .
Scientific Research Applications
Glucocorticoid receptor agonist-3 Ala-Ala-Mal is extensively used in scientific research, particularly in the fields of:
Chemistry: Studying the compound’s reactivity and stability under various conditions.
Biology: Investigating its effects on cellular processes and signaling pathways.
Medicine: Exploring its potential as a therapeutic agent for autoimmune and inflammatory diseases.
Industry: Utilizing its unique properties for the development of new drugs and treatments
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors, which are ubiquitously expressed in all nucleated cells. Upon binding, the receptor undergoes a conformational change, becomes hyperphosphorylated, and dissociates from the chaperone proteins. This activated receptor then translocates to the nucleus, where it regulates the transcription of target genes involved in immune response and inflammation .
Comparison with Similar Compounds
Similar Compounds
- Glucocorticoid receptor agonist-1 Ala-Ala-Mal
- Glucocorticoid receptor agonist-4 Ala-Ala-Mal
Uniqueness
Glucocorticoid receptor agonist-3 Ala-Ala-Mal is unique due to its specific conjugation with an anti-human tumor necrosis factor alpha antibody, which enhances its efficacy in targeting autoimmune and inflammatory diseases .
Properties
Molecular Formula |
C49H55FN4O12 |
|---|---|
Molecular Weight |
911.0 g/mol |
IUPAC Name |
(2S)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-N-[(2S)-1-[3-[[2-fluoro-3-[(1S,2S,4R,6S,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]-4-methylphenoxy]methyl]anilino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C49H55FN4O12/c1-25-9-12-35(64-24-28-7-6-8-30(19-28)53-45(63)27(3)52-44(62)26(2)51-38(59)16-18-54-39(60)13-14-40(54)61)43(50)41(25)46-65-37-21-33-32-11-10-29-20-31(56)15-17-47(29,4)42(32)34(57)22-48(33,5)49(37,66-46)36(58)23-55/h6-9,12-15,17,19-20,26-27,32-34,37,42,46,55,57H,10-11,16,18,21-24H2,1-5H3,(H,51,59)(H,52,62)(H,53,63)/t26-,27-,32-,33-,34-,37+,42+,46-,47-,48-,49+/m0/s1 |
InChI Key |
BISHTACTVXELTJ-VFAPTOKSSA-N |
Isomeric SMILES |
CC1=C(C(=C(C=C1)OCC2=CC(=CC=C2)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCN3C(=O)C=CC3=O)F)[C@H]4O[C@@H]5C[C@H]6[C@@H]7CCC8=CC(=O)C=C[C@@]8([C@H]7[C@H](C[C@@]6([C@@]5(O4)C(=O)CO)C)O)C |
Canonical SMILES |
CC1=C(C(=C(C=C1)OCC2=CC(=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)CCN3C(=O)C=CC3=O)F)C4OC5CC6C7CCC8=CC(=O)C=CC8(C7C(CC6(C5(O4)C(=O)CO)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



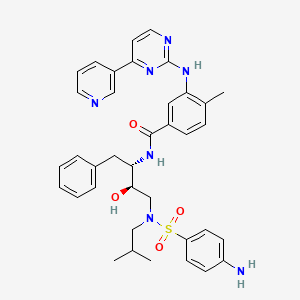

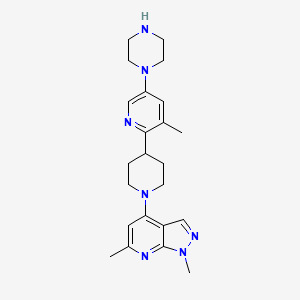
![sodium;4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B12377907.png)
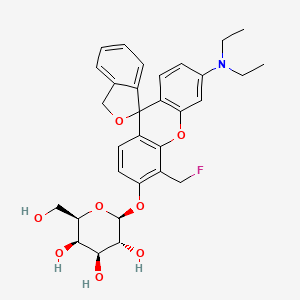
![3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12377918.png)
